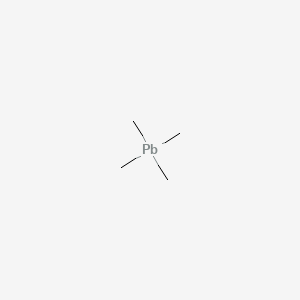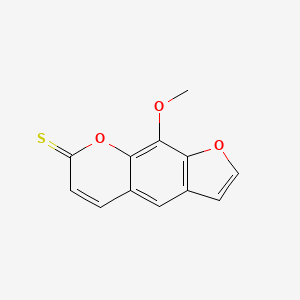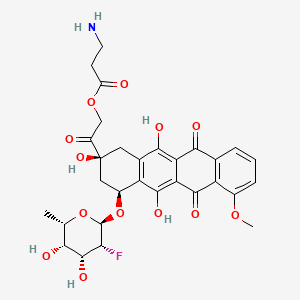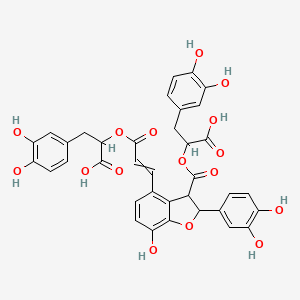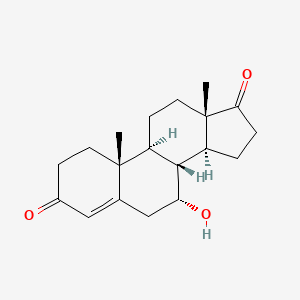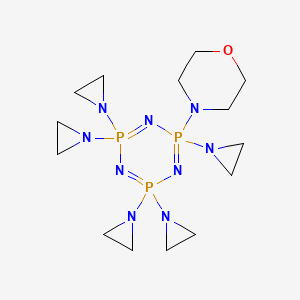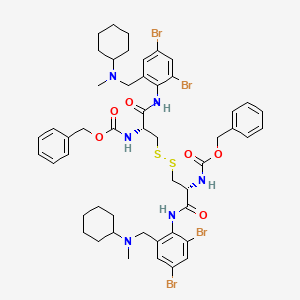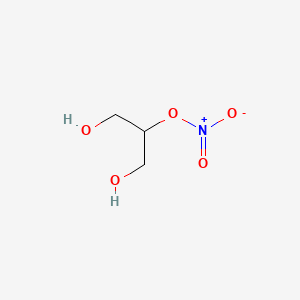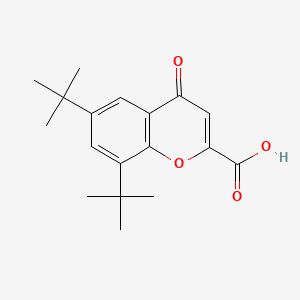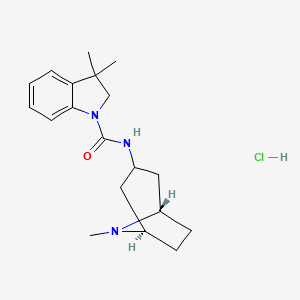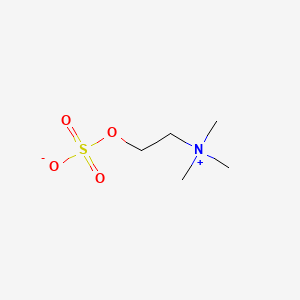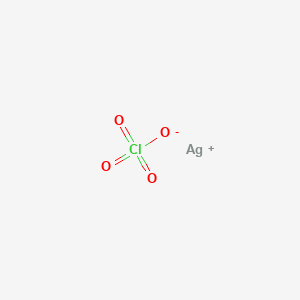
Perclorato de plata
Descripción general
Descripción
Silver perchlorate (AgClO4) is a white solid that forms a monohydrate and is mildly deliquescent . It is a useful source of the Ag+ ion, although the presence of perchlorate presents risks . It is used as a catalyst in organic chemistry .
Synthesis Analysis
Silver perchlorate is created by heating a mixture of perchloric acid with silver nitrate . Alternatively, it can be prepared by the reaction between barium perchlorate and silver sulfate, or from the reaction of perchloric acid with silver oxide .Molecular Structure Analysis
Structurally, silver perchlorate is comprised of silver ions (Ag+) and perchlorate ions (ClO4-) . When formed, this compound typically presents as colorless crystals .Chemical Reactions Analysis
Silver perchlorate is significantly soluble in water, unlike many other silver compounds which exhibit limited solubility . It also exhibits solubility in other solvents such as alcohol and acetone . While generally stable under typical conditions, silver perchlorate can be highly reactive with certain materials .Physical And Chemical Properties Analysis
Silver perchlorate is a colorless, hygroscopic, crystal solid . Its melting point is 485 ºC and its density is 2.806 g/mL . It commonly exists as a monohydrate (AgClO4.H2O) and is mildly deliquescent .Aplicaciones Científicas De Investigación
Promotor para la Glucosilación Química
Se ha encontrado que el perclorato de plata es un promotor efectivo para la glucosilación química con tioimidatos y tioglucósidos {svg_1}. Se ha demostrado que el this compound puede mejorar la selectividad 1,2-cis en la activación del tioimidato de glicósido, en comparación con la obtenida con otras sales de plata {svg_2}. Esta propiedad lo convierte en una herramienta poderosa en el campo de la química orgánica, particularmente en la síntesis de oligosacáridos complejos {svg_3}.
Nanotecnología
El this compound se utiliza en la preparación de nanofibras que contienen plata {svg_4}. Al incrustar las nanopartículas de plata en una matriz de nanofibras de polímero, el compuesto se convierte en un candidato prometedor para diversas aplicaciones, como biomateriales, materiales fotovoltaicos y catalizadores {svg_5}. La alta área superficial y la energía superficial de las nanopartículas de plata las hacen ideales para la absorción óptica y la catálisis {svg_6}.
Química Analítica
En el campo de la química analítica, el this compound se utiliza como reactivo para la detección y cuantificación de ciertos compuestos {svg_7}. Puede reaccionar con grupos funcionales específicos para formar sales de plata insolubles, lo que permite su identificación y análisis {svg_8}.
Aplicaciones Antibacterianas
Debido a las propiedades antibacterianas de las partículas de plata, el this compound se puede utilizar en el desarrollo de materiales antibacterianos {svg_9}. Cuando el tamaño de las partículas de plata disminuye a escala nanométrica, exhiben fuertes efectos antibacterianos, lo que hace que el this compound sea un material valioso en el campo de la biomedicina {svg_10}.
Materiales Fotovoltaicos
El this compound se utiliza en el desarrollo de materiales fotovoltaicos {svg_11}. Las nanopartículas de plata incrustadas en una matriz de polímero pueden excitar el efecto de resonancia de la captura de luz, lo que lleva a una mayor eficiencia de absorción óptica {svg_12}. Esta propiedad hace que el this compound sea un material prometedor para las células solares {svg_13}.
Catalizadores
El this compound se puede utilizar como catalizador en diversas reacciones químicas {svg_14}. La alta área superficial y la energía superficial de las nanopartículas de plata las convierten en uno de los mejores candidatos para la catálisis {svg_15}.
Mecanismo De Acción
Target of Action
Silver perchlorate (AgClO4) is a chemical compound that is a useful source of the silver ion (Ag+) . The primary target of silver perchlorate is the halide ligands, which it effectively replaces with perchlorate . This property makes it a valuable reagent in inorganic chemistry .
Mode of Action
Silver perchlorate interacts with its targets by replacing halide ligands with perchlorate . This interaction results in changes in the chemical structure of the target molecule .
Biochemical Pathways
Silver ions are known to inhibit certain enzymes, such as glutathione peroxidase and na+,k±atpase . This can disrupt selenium-catalyzed sulfhydryl oxidation-reduction reactions and intracellular ion concentrations, respectively .
Pharmacokinetics
It is known that silver perchlorate is soluble in water and organic solvents , which could potentially influence its bioavailability.
Result of Action
Silver ions are known to have antimicrobial properties . They can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . This can lead to the death of the microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silver perchlorate. For instance, its solubility in water and organic solvents can be affected by temperature . Moreover, the presence of perchlorate presents risks due to its explosive nature . Therefore, the use of silver perchlorate in chemical synthesis has declined .
Safety and Hazards
Direcciones Futuras
Silver perchlorate sees use in several areas due to its unique properties. It is used as a laboratory reagent, and in certain industrial applications . Additionally, its potent oxidizing ability has made it valuable in the field of organic synthesis . On the industrial scale, silver perchlorate plays a role in the manufacture of explosives . It is also used in some photographic processes, capitalizing on the photosensitive nature of silver compounds . Given its relatively high solubility, silver perchlorate can be used in solutions where other silver compounds may not be suitable due to their limited solubility .
Análisis Bioquímico
Biochemical Properties
Silver perchlorate plays a significant role in biochemical reactions due to its ability to form insoluble silver salts with specific functional groups . This property makes it useful in analytical chemistry for the detection and quantification of various compounds. Silver perchlorate interacts with enzymes, proteins, and other biomolecules by forming complexes with them. These interactions can alter the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
Silver perchlorate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, silver perchlorate can inhibit the uptake of iodine by thyroid cells, which can disrupt the metabolism of thyroid hormones and lead to serious health issues . Additionally, silver perchlorate can interact with other cellular components, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of silver perchlorate involves its ability to form complexes with biomolecules, leading to changes in their activity. Silver perchlorate can bind to enzymes and proteins, inhibiting or activating their function. This can result in changes in gene expression and alterations in biochemical pathways. For example, silver perchlorate can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism .
Dosage Effects in Animal Models
The effects of silver perchlorate can vary with different dosages in animal models. At low doses, silver perchlorate may have minimal effects on cellular function and viability. At high doses, silver perchlorate can be toxic and cause adverse effects. Studies have shown that high doses of silver perchlorate can lead to significant disruptions in thyroid hormone metabolism and other biochemical pathways . It is important to carefully control the dosage of silver perchlorate in experimental settings to avoid toxic effects.
Metabolic Pathways
Silver perchlorate is involved in various metabolic pathways, particularly those related to the metabolism of thyroid hormones. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, silver perchlorate can inhibit the activity of enzymes involved in the uptake of iodine by thyroid cells, leading to disruptions in thyroid hormone metabolism . These changes can have significant effects on overall metabolic function.
Transport and Distribution
The transport and distribution of silver perchlorate within cells and tissues can influence its activity and effects. Silver perchlorate can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, silver perchlorate can be transported into thyroid cells, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The distribution of silver perchlorate within tissues can also influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of silver perchlorate can affect its activity and function. Silver perchlorate can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, silver perchlorate can accumulate in the thyroid gland, where it can inhibit the uptake of iodine and disrupt thyroid hormone metabolism . The localization of silver perchlorate within cells can influence its overall effects on cellular function and viability.
Propiedades
IUPAC Name |
silver;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHABVNRCBNRNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClO4 | |
| Record name | silver perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884427 | |
| Record name | Silver perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
| Record name | Silver perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7783-93-9 | |
| Record name | Silver perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV4X1U113O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of silver perchlorate?
A1: Silver perchlorate has the molecular formula AgClO4 and a molecular weight of 207.32 g/mol.
Q2: What spectroscopic techniques are used to characterize silver perchlorate?
A2: Various spectroscopic methods, including ultraviolet (UV) [], infrared (IR) [], Raman [], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) [], are employed to analyze silver perchlorate and its complexes.
Q3: Is silver perchlorate compatible with Pyrex glassware?
A3: Yes, studies have shown Pyrex exhibits high stability in contact with silver perchlorate solutions, even at elevated concentrations of perchloric acid. []
Q4: How stable is silver in contact with perchloric acid solutions containing silver perchlorate?
A4: The corrosion current-density for silver significantly decreases in perchloric acid solutions with added silver perchlorate, indicating enhanced stability. []
Q5: How does silver perchlorate catalyze the Diels-Alder reaction?
A5: Silver perchlorate, in combination with diphenyltin sulfide or Lawesson’s reagent, effectively promotes Diels-Alder reactions between dienes and α,β-unsaturated ketones under mild conditions. [] The exact mechanism remains under investigation.
Q6: Can silver perchlorate catalyze aldol reactions?
A6: Yes, similar to its role in Diels-Alder reactions, silver perchlorate combined with diphenyltin sulfide or Lawesson’s reagent efficiently catalyzes aldol reactions between aldehydes and trimethylsilyl enol ethers. []
Q7: How does silver perchlorate affect the solvolysis of halocyclopropanes?
A7: Silver perchlorate promotes the ring expansion of halocyclopropanes, leading to the formation of trans-cycloalkenyl ethers or trans-cycloalkenols depending on the solvent used. This reaction proceeds with high stereospecificity, yielding predominantly one diastereomer. []
Q8: What role does silver perchlorate play in the reaction of trialkyl phosphites with α-halogenoketones?
A8: In the presence of silver perchlorate, the reaction pathway shifts away from the typical Arbuzov or Perkow products. Instead, trimethyl phosphate and tetramethyl pyrophosphate become the exclusive phosphorus-containing products. []
Q9: Can silver perchlorate catalyze glycosylation reactions?
A9: Yes, silver perchlorate effectively activates glycopyranosyl dimethylphosphinothioates, facilitating their reaction with alcohols to yield α-glycosides with high stereoselectivity. []
Q10: How does silver perchlorate influence the polymerization of tetrahydrofuran?
A10: Depending on the co-reactant, silver perchlorate can initiate either dicationic or monocationic living polymerization of tetrahydrofuran, enabling controlled polymer chain growth. []
Q11: Can silver perchlorate be used for grafting polymers onto graphene oxide?
A11: Silver perchlorate enables the introduction of acyl perchlorate groups onto graphene oxide surfaces. These groups then serve as initiation sites for the ring-opening polymerization of lactones, effectively grafting polymers onto the graphene oxide surface. []
Q12: Have computational methods been used to study silver perchlorate systems?
A12: Yes, computational chemistry techniques have been employed to model and understand the formation and growth mechanisms of silver nanoparticles produced by the reduction of silver perchlorate. []
Q13: How do structural modifications of cycloalkenes impact their complexes with silver perchlorate?
A13: ESR studies on γ-irradiated silver perchlorate-cycloalkene complexes show that the spin density on silver decreases as the size of the cycloalkenyl ring increases. This trend correlates with the stability of the parent complex, indicating the influence of cycloalkene structure on complex stability. []
Q14: How stable are silver perchlorate solutions?
A14: The stability of silver perchlorate solutions depends on factors like concentration, pH, and the presence of other ions. Studies show enhanced silver stability in perchloric acid solutions containing silver perchlorate. []
Q15: What safety precautions should be taken when handling silver perchlorate?
A15: Silver perchlorate is a strong oxidizer and should be handled with caution. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols when working with this compound.
Q16: Is silver perchlorate toxic?
A16: Silver compounds, including silver perchlorate, can be toxic. It is crucial to handle them with care and avoid direct contact with skin or eyes. Appropriate personal protective equipment (PPE) should always be worn when handling silver perchlorate.
Q17: How is silver perchlorate typically quantified in solution?
A17: Electrochemical techniques, particularly polarography, are commonly employed for the quantitative determination of silver in various solutions, including those containing silver perchlorate. []
Q18: What is the environmental impact of silver perchlorate?
A18: As with many heavy metal compounds, silver perchlorate can pose environmental risks. It's crucial to handle and dispose of it properly to minimize any potential negative impact on the environment.
Q19: What is the solubility of silver perchlorate in different solvents?
A20: Silver perchlorate exhibits good solubility in various solvents, including water, acetonitrile [], methanol [, ], and propylene carbonate []. This solubility makes it a versatile reagent for a wide range of chemical reactions.
Q20: Are there alternatives to silver perchlorate for specific applications?
A20: Yes, depending on the application, alternative reagents like silver nitrate, silver triflate, or other Lewis acids may be suitable replacements for silver perchlorate. The choice depends on the specific reaction conditions and desired outcomes.
Q21: What resources are available for researchers working with silver perchlorate?
A21: Numerous resources support research involving silver perchlorate. These include chemical suppliers, analytical service providers, databases of chemical information, and published literature.
Q22: What are some historical milestones in silver perchlorate research?
A22: Research on silver perchlorate spans several decades, with contributions to diverse fields. Key milestones include its early use in organic synthesis, the exploration of its catalytic properties, and the development of analytical methods for its detection and quantification.
Q23: What are some examples of cross-disciplinary applications of silver perchlorate?
A24: Silver perchlorate finds use in various disciplines. For example, in materials science, it aids in developing nanocomposite Fricke gels for heavy ion beam irradiation dosimetry. [] In coordination chemistry, it facilitates the construction of energetic cationic coordination polymers with potential applications as ultrafast laser initiating materials. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



